DL-AP5

Catalog No.
S519079
CAS No.
76326-31-3
M.F
C5H12NO5P
M. Wt
197.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-AP5

CAS Number

76326-31-3

Product Name

DL-AP5

IUPAC Name

2-amino-5-phosphonopentanoic acid

Molecular Formula

C5H12NO5P

Molecular Weight

197.13 g/mol

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)

InChI Key

VOROEQBFPPIACJ-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

2-amino-5-phosphopentanoic acid, 2-amino-5-phosphovaleric acid, APP acid, APV acid

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O

Description

The exact mass of the compound 2-Amino-5-phosphonopentanoic acid is 197.0453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NMDA Receptor Antagonist

2-Amino-5-phosphonopentanoic acid, often abbreviated as AP5, is a scientific tool used to study various cellular processes due to its function as a selective N-methyl-D-aspartate (NMDA) receptor antagonist []. NMDA receptors are a type of glutamate receptor, which are crucial for learning and memory, but their overactivation can lead to neuronal damage and cell death [].

AP5 competitively binds to the glutamate binding site of NMDA receptors, blocking the action of glutamate, the neurotransmitter that normally activates these receptors []. This blockage occurs in micromolar concentrations, typically around 50 micromolar []. By inhibiting NMDA receptor activity, AP5 allows researchers to investigate the specific roles of NMDA receptors in various biological processes.

Applications

AP5 is a valuable tool in a variety of scientific research areas, including:

  • Neuroscience: Researchers use AP5 to study learning and memory, synaptic plasticity (the ability of synapses to strengthen or weaken over time), and excitotoxicity (cell death caused by excessive glutamate stimulation) [, ].
  • Neuroprotection: Because AP5 inhibits NMDA receptors, which can be involved in cell death following stroke or spinal cord injury, researchers are investigating its potential for neuroprotective therapies [].

DL-2-Amino-5-phosphonopentanoic acid, commonly referred to as DL-AP5, is a synthetic compound that acts as a competitive antagonist of the N-methyl-D-aspartate receptor, which is crucial for synaptic plasticity and memory function. This compound is a racemic mixture of its D- and L-isomers, with the D-isomer being significantly more active than the L-isomer. DL-AP5 is primarily used in biochemical research to investigate the role of N-methyl-D-aspartate receptors in various physiological and pathological processes .

2-AP5 acts as a competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that allows calcium ions (Ca2+) to enter the cell when activated by glutamate []. The phosphonate group of 2-AP5 structurally mimics glutamate, allowing it to bind to the glutamate binding site on the NMDA receptor but not activate it. This competitive binding prevents glutamate from binding and activating the receptor, thereby blocking the influx of calcium ions []. Blocking calcium influx through NMDA receptors disrupts various cellular processes, including learning, memory, and excitotoxicity (cell death caused by excessive stimulation) [].

That involve phosphonylation of amino acids. The specific synthesis route typically includes:

  • Starting Materials: The synthesis begins with readily available amino acids.
  • Phosphonylation: The introduction of a phosphonic acid group to form the phosphonopentanoic acid structure.
  • Purification: The final product is purified to achieve high purity levels (>99%) for research applications.

This synthetic pathway allows for the production of both D- and L-isomers, although research often focuses on the D-isomer due to its higher potency .

DL-AP5 has been shown to impair learning and memory processes in various animal models. Its primary action as an antagonist of N-methyl-D-aspartate receptors means it can disrupt normal synaptic transmission and plasticity, which are essential for learning and memory formation. Research indicates that DL-AP5 can block the conversion of silent synapses into active ones, further underscoring its role in modulating synaptic efficacy .

Notable Biological Effects:

  • Impairment of Learning: Inhibits associative learning tasks in animal models.
  • Effects on Long-Term Potentiation: Reduces long-term potentiation in hippocampal slices, indicating its influence on synaptic strength and memory consolidation .

DL-AP5 is widely utilized in neuroscience research for several applications:

  • Studying Synaptic Plasticity: It serves as a tool to dissect the mechanisms underlying synaptic changes associated with learning and memory.
  • Investigating Neuropharmacology: Researchers use DL-AP5 to explore the pharmacological properties of N-methyl-D-aspartate receptors and their role in neurological disorders.
  • Modeling Disease States: It is employed in models of conditions such as Alzheimer's disease to understand how disruptions in glutamatergic signaling contribute to cognitive decline .

Studies involving DL-AP5 often focus on its interactions with other neurotransmitter systems and its effects on various neuronal pathways. For instance:

  • Calcium Signaling: When used alongside calcium chelators like BAPTA, DL-AP5 helps determine the role of calcium influx through N-methyl-D-aspartate receptors in cellular processes.
  • Effects on Other Receptors: It has been shown not to affect responses mediated by non-N-methyl-D-aspartate receptors like AMPA or kainate receptors, highlighting its specificity .

Several compounds share similar properties with DL-AP5 but may differ in their mechanisms or potency. Here are some notable comparisons:

Compound NameTypePotencyUnique Features
D-Amino Acid 5-phosphonopentanoic acid (D-AP5)NMDA receptor antagonistHigher than DL-AP5More potent than L-isomer; preferred in studies
L-Amino Acid 5-phosphonopentanoic acid (L-AP5)NMDA receptor antagonistLower than D-AP5Less effective; often used for comparative studies
2-Amino-3-phosphonopropanoic acid (3-Aminopropane)NMDA receptor antagonistModerateDifferent structural backbone; less specificity
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)AMPA receptor antagonistHighSelective for AMPA receptors; used for comparison

Uniqueness of DL-AP5

DL-AP5's unique position lies in its balanced antagonism at the N-methyl-D-aspartate receptor while being a racemic mixture that allows researchers flexibility in experimental design. Its ability to selectively inhibit glutamate binding without affecting other glutamate receptor subtypes makes it invaluable for studying specific pathways related to learning and memory .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

197.04530948 g/mol

Monoisotopic Mass

197.04530948 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39PJ29YY8Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76726-92-6
79055-67-7

Dates

Modify: 2023-08-15
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